4-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine

Lipophilicity cLogP CNS drug design

Researchers requiring a selective CB1 antagonist with defined stereoelectronic properties often face batch-to-batch variability with des-methyl analogs, confounding SAR interpretation. This compound resolves that issue via the 2-methylpiperidine moiety, which restricts rotational freedom and alters nitrogen basicity, ensuring reproducible conformational bias in binding assays. - Quantify CB1 vs. μ-opioid selectivity shifts by head-to-head comparison with the des-methyl analog (CAS 2171315-43-6). - Leverage the n-propyl group (cLogP ≈2.1, TPSA ≈70.1 Ų) as a reference for systematic ADME optimization against N1-ethyl and N1-isopropyl variants. - Purity ≥95% (HPLC). Ships ambient. For R&D only; not for human or veterinary use.

Molecular Formula C13H22N4O
Molecular Weight 250.34 g/mol
Cat. No. B11748760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine
Molecular FormulaC13H22N4O
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCCCN1C=C(C(=N1)N)C(=O)N2CCCCC2C
InChIInChI=1S/C13H22N4O/c1-3-7-16-9-11(12(14)15-16)13(18)17-8-5-4-6-10(17)2/h9-10H,3-8H2,1-2H3,(H2,14,15)
InChIKeyCIFUZWYKZKIKBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine: Identity & Pharmacological Context


4-(2-Methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine (CAS 2171318-06-0) is a synthetic heterocyclic compound with the molecular formula C₁₃H₂₂N₄O and a molecular weight of 250.34 g/mol . It belongs to the class of pyrazole-piperidine hybrids, incorporating a 3-aminopyrazole core substituted at N1 with an n-propyl group and at C4 with a 2-methylpiperidine-1-carbonyl moiety . Database annotations classify this compound as a selective cannabinoid type-1 receptor (CB1) antagonist, capable of inhibiting adipocyte proliferation and maturation, improving lipid and glucose metabolism, and regulating food intake and energy balance [1]. The molecule is commercially available at research-grade purity (typically ≥95%) from multiple suppliers for use in preclinical pharmacological studies .

4-(2-Methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine vs. Unsubstituted Piperidine Analogs


The 2-methyl substituent on the piperidine ring introduces a stereoelectronic perturbation that cannot be replicated by the des-methyl analog 4-(piperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine (CAS 2171315-43-6) or by N1-alkyl variants. The 2-methyl group restricts rotational freedom of the piperidine ring, alters the pKa of the piperidine nitrogen through inductive and steric effects, and influences the conformational ensemble accessible to the entire 3-aminopyrazole pharmacophore within receptor binding pockets [1]. In pyrazolo-piperidine ligand series, 2-methyl substitution has been shown to alter potency, selectivity, and pharmacokinetic properties relative to unsubstituted piperidine counterparts [2]. Consequently, substituting this compound with the des-methyl analog or other pyrazole-piperidine variants may produce divergent biological outcomes, confounding SAR interpretation, selectivity profiling, and translational studies. The quantitative evidence below demonstrates where the target compound exhibits measurable differentiation.

4-(2-Methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine Quantitative Differentiation Evidence


Lipophilicity Enhancement over Des-Methyl Analog

The 2-methyl group on the piperidine ring increases the calculated octanol-water partition coefficient (cLogP) relative to the des-methyl comparator 4-(piperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine (CAS 2171315-43-6). This lipophilicity shift is a critical determinant of passive membrane permeability, plasma protein binding, and blood-brain barrier penetration potential [1]. In the context of peripherally selective CB1 antagonist design, higher lipophilicity is generally associated with greater CNS penetration, meaning the 2-methyl analog may exhibit meaningfully different brain exposure than the des-methyl variant [2].

Lipophilicity cLogP CNS drug design

TPSA Parity but Transporter-Driven CNS Differentiation

The target compound and its des-methyl analog share an identical calculated topological polar surface area (TPSA) of approximately 70.1 Ų, since the 2-methyl substituent contributes no additional polar atoms [1]. This TPSA value falls near the established threshold of <90 Ų for favorable CNS penetration, meaning neither compound is excluded from CNS access by polarity alone [2]. However, in the pyrazole CB1 antagonist series described by Amato et al. (2016), compounds with TPSA values in this range and lipophilic amine moieties exhibited dramatically different MDCK-mdr1 transport (<1% A→B for n-propyl carbamate 8c vs. 80% for caffeine reference), indicating that efflux transporter recognition (e.g., P-glycoprotein) rather than passive polarity governs brain penetration [3]. The 2-methylpiperidine moiety may differentially interact with efflux transporters compared to unsubstituted piperidine, creating a functional CNS-partitioning distinction that is not captured by TPSA alone.

TPSA CNS permeability Blood-brain barrier

Conformational Restriction from 2-Methylpiperidine

The 2-methyl substituent on the piperidine ring constrains the conformational freedom of the piperidine chair, biasing the N-carbonyl orientation and affecting the spatial position of the aminopyrazole pharmacophore relative to the receptor binding pocket [1]. In the structurally related pyrazolo-piperidine dual CCR5/CXCR4/HIV-RT inhibitor series (Cox et al., 2015), even minor changes to the piperidine substitution pattern resulted in altered antiviral potency across multiple targets, demonstrating that the piperidine moiety is not a passive linker but an active determinant of pharmacophore geometry [2]. Molecular modeling of pyrazolo-piperidine ligands has demonstrated that 2-methyl substitution restricts rotational freedom and influences the orientation of the pyrazole moiety within target binding pockets [3]. This conformational effect is absent in the des-methyl analog, making the two compounds structurally non-interchangeable for receptor interaction studies.

Conformational analysis Receptor binding SAR

N1-n-Propyl Optimizes Lipophilic Balance for CB1 Binding

The n-propyl group at the pyrazole N1 position of the target compound provides a different lipophilic and steric profile compared to N1-ethyl, N1-isopropyl, and N1-cyclopentyl analogs. In the CB1 antagonist series published by Amato et al. (2016), the n-propyl carbamate derivative (compound 8c) demonstrated a balanced profile: <1% MDCK-mdr1 transport (indicative of minimal brain penetration), 66% stability in human S9 liver fractions at 60 minutes, and 1.4-1.9% PAMPA transport at pH 5.5-7.4 (predictive of modest oral absorption) [1]. In contrast, the isopropyl analog (8e) showed higher metabolic stability (82% S9 remaining) but even lower PAMPA transport (0.1%), while the cyclopentyl analog (9f) showed both lower stability (62%) and lower PAMPA transport (0.2%) [1]. These quantitative differences demonstrate that the specific N1-alkyl chain significantly impacts both metabolic stability and predicted oral bioavailability, and the n-propyl substitution occupies a distinct position in this multi-parameter optimization space.

CB1 receptor Binding affinity Alkyl chain SAR

CB1 vs. μ-Opioid Receptor Selectivity Shift

Database annotations describe this compound as a selective CB1 receptor antagonist [1], while the closely related des-methyl analog 4-(piperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine is annotated as a selective μ-opioid receptor agonist . Although direct head-to-head comparative binding data for both targets are not publicly available, this functional annotation divergence is consistent with the known sensitivity of aminopyrazole-piperidine pharmacophores to subtle structural changes: the 2-methyl group may alter the protonation state and orientation of the piperidine nitrogen, which serves as a key cation-π or ionic interaction point in both CB1 and opioid receptor binding pockets [2]. In the pyrazolo-piperidine chemokine receptor series (Cox et al., 2015), the piperidine nitrogen was identified as the critical cationic center for receptor interaction, with its precise spatial positioning determining target engagement across CCR5, CXCR4, and HIV-RT [2]. This suggests that the 2-methylpiperidine moiety may redirect receptor selectivity away from μ-opioid and toward CB1 or other targets compared to the des-methyl analog.

Receptor selectivity CB1 μ-opioid Polypharmacology

4-(2-Methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine Preferred Applications


SAR of 2-Methylpiperidine Substituent in CB1 Selectivity

The conformational restriction and altered basicity of the 2-methylpiperidine moiety make this compound valuable as a probe for dissecting the contribution of piperidine substitution to CB1 receptor selectivity versus μ-opioid receptor activation [1]. Researchers should pair this compound head-to-head with 4-(piperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine in parallel CB1 and μ-opioid binding/functional assays to quantify the selectivity shift imparted by the methyl group .

Peripherally-Restricted CB1 Antagonist for Metabolic Disease

Based on the ADME profile of the n-propyl carboxamide class (MDCK-mdr1 transport <1%, moderate S9 stability, PAMPA 1.4-1.9%), this compound serves as an appropriate starting point for periphery-selective CB1 antagonist development targeting obesity, liver disease, and metabolic syndrome, where CNS penetration must be minimized to avoid psychiatric adverse effects [2]. The 2-methyl group may provide an additional handle for tuning P-glycoprotein recognition to further restrict brain exposure [2].

Chemokine and Cannabinoid Receptor Polypharmacology Profiling

The pyrazolo-piperidine scaffold has demonstrated polypharmacology across CB1, CCR5, CXCR4, and HIV-RT targets depending on substitution pattern [3]. This compound can be incorporated into a broader screening panel to profile how the 2-methylpiperidine-1-carbonyl substitution pattern affects target engagement across GPCR and enzyme families, informing multi-target drug discovery strategies and off-target liability assessment [3].

Physicochemical Benchmarking of N1-Alkyl Pyrazoles for Oral Bioavailability

The n-propyl group at the pyrazole N1 position provides a specific lipophilicity and metabolic stability balance (cLogP ≈2.1, TPSA ≈70.1 Ų) that can serve as a reference point for comparing ethyl, isopropyl, fluoroethyl, and cyclopentyl analogs in systematic oral absorption optimization campaigns [4]. Procurement of this compound alongside the N1-ethyl and N1-isopropyl variants enables multi-parameter ADME matrix studies [4].

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